Fmoc-VAP-MMAE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

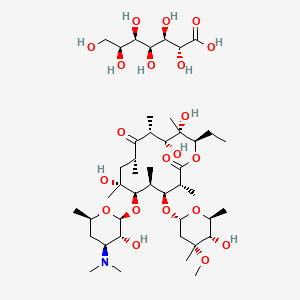

Fmoc-VAP-MMAE is a compound used in the development of antibody-drug conjugates (ADCs). It consists of an ADC linker and a tubulin inhibitor, monomethyl auristatin E (MMAE), with a protective fluorenylmethyloxycarbonyl (Fmoc) group . This compound is significant in targeted cancer therapy due to its ability to deliver cytotoxic agents directly to cancer cells while minimizing damage to healthy cells.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-VAP-MMAE involves several steps. Initially, the Fmoc group is attached to valine-alanine-proline (VAP) to form Fmoc-VAP. This intermediate is then reacted with monomethyl auristatin E (MMAE) to form the final conjugate . The reaction conditions typically involve the use of organic solvents like dimethylformamide (DMF) and bases such as diisopropylethylamine (DIPEA) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent ratios, and reaction times. The final product is purified using techniques like high-performance liquid chromatography (HPLC) to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-VAP-MMAE undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, exposing the amine group for further conjugation.

Cleavage Reactions: The linker between the ADC and MMAE is cleaved enzymatically within the target cells, releasing the cytotoxic MMAE.

Common Reagents and Conditions

Major Products

The major product of these reactions is the free MMAE, which exerts its cytotoxic effects by inhibiting tubulin polymerization .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Fmoc-VAP-MMAE is used to study the efficiency of different linkers in ADCs and their stability under various conditions .

Biology

Biologically, it is used to investigate the mechanisms of targeted drug delivery and the cellular uptake of ADCs .

Medicine

In medicine, this compound is crucial in developing targeted cancer therapies. It allows for the selective delivery of cytotoxic agents to cancer cells, reducing side effects and improving therapeutic outcomes .

Industry

Industrially, it is used in the large-scale production of ADCs for clinical use. The compound’s stability and effectiveness make it a valuable component in the pharmaceutical industry .

Wirkmechanismus

Fmoc-VAP-MMAE exerts its effects through a multi-step mechanism:

Targeting: The ADC targets specific cancer cell antigens.

Internalization: The ADC is internalized by the cancer cell.

Cleavage: The linker is cleaved by lysosomal enzymes, releasing MMAE.

Action: MMAE inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-VAP-MMAF: Similar to Fmoc-VAP-MMAE but with monomethyl auristatin F (MMAF) as the cytotoxic agent.

Fmoc-VAP-DM1: Uses DM1 as the cytotoxic agent instead of MMAE.

Uniqueness

This compound is unique due to its specific linker and the use of MMAE, which has shown high potency in inhibiting tubulin polymerization and inducing apoptosis in cancer cells .

Eigenschaften

Molekularformel |

C70H98N8O13 |

|---|---|

Molekulargewicht |

1259.6 g/mol |

IUPAC-Name |

[4-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C70H98N8O13/c1-16-43(8)61(56(88-14)37-57(79)78-36-24-31-55(78)63(89-15)44(9)64(81)71-45(10)62(80)48-25-18-17-19-26-48)76(12)68(85)59(41(4)5)74-67(84)60(42(6)7)77(13)70(87)91-38-47-32-34-49(35-33-47)73-65(82)46(11)72-66(83)58(40(2)3)75-69(86)90-39-54-52-29-22-20-27-50(52)51-28-21-23-30-53(51)54/h17-23,25-30,32-35,40-46,54-56,58-63,80H,16,24,31,36-39H2,1-15H3,(H,71,81)(H,72,83)(H,73,82)(H,74,84)(H,75,86)/t43-,44+,45+,46-,55-,56+,58-,59-,60-,61-,62+,63+/m0/s1 |

InChI-Schlüssel |

DNBKSBZOHVIOEB-QKUOFYSQSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Kanonische SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,4S,5R)-3,4-diacetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B12396190.png)

![2-[2-[2-(4-Isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol](/img/structure/B12396252.png)

![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)